molecular formula C13H10BrCl B6322608 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene CAS No. 1033760-75-6

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene

Cat. No.: B6322608
CAS No.: 1033760-75-6
M. Wt: 281.57 g/mol
InChI Key: UIEKKNJGSSZLHQ-UHFFFAOYSA-N
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Description

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene is an organic compound with a complex structure, featuring a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene can be achieved through several routes. One common method involves the bromination of 5-(4-chlorophenyl)-2-methylbenzene using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is typically carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial production methods often involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and yield. These methods are designed to minimize by-products and optimize the use of reagents.

Chemical Reactions Analysis

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, resulting in the formation of corresponding carboxylic acids or ketones.

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen in the presence of a palladium catalyst, leading to the formation of the corresponding dehalogenated product.

Common reagents and conditions used in these reactions include solvents like dichloromethane, toluene, and ethanol, as well as catalysts such as palladium on carbon and iron bromide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the study of biological pathways and mechanisms, particularly in the development of enzyme inhibitors and receptor modulators.

    Medicine: It serves as an intermediate in the synthesis of various drugs, including anti-inflammatory and anticancer agents.

    Industry: The compound is employed in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism by which 1-Bromo-5-(4-chlorophenyl)-2-methylbenzene exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved vary based on the specific context in which the compound is used.

Comparison with Similar Compounds

1-Bromo-5-(4-chlorophenyl)-2-methylbenzene can be compared with other similar compounds such as:

    1-Bromo-4-chlorobenzene: Lacks the methyl group, leading to different reactivity and applications.

    1-Bromo-2-methylbenzene: Lacks the chlorine atom, resulting in distinct chemical properties and uses.

    1-Chloro-2-methylbenzene:

The uniqueness of this compound lies in its specific combination of substituents, which imparts unique chemical properties and makes it valuable for various applications.

Properties

IUPAC Name

2-bromo-4-(4-chlorophenyl)-1-methylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrCl/c1-9-2-3-11(8-13(9)14)10-4-6-12(15)7-5-10/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEKKNJGSSZLHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrCl
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

Hydrobromic acid (48% wt. in water, 120 ml) is added dropwise to a suspension of 5-(4-chlorophenyl)-2-methylaniline (21 g, 0.09 mol) in water (80 ml), and the mixture stirred until the solid is dissolved. The mixture is cooled to −5° C. and a solution of sodium nitrite (10.12 g, 0.14 mol) in water (50 ml) is added dropwise, maintaining the temperature at 0-5° C. The reaction mixture is stirred for 1 hour, then added to a pre-cooled solution of cuprous bromide (17.9 g, 0.12 mol) in hydrobromic acid (48% wt. in water, 120 ml) at 0° C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The mixture is extracted with ethyl acetate, and the organic extracts are combined, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with 2% ethyl acetate in hexane to give 5-(4-chlorophenyl)-2-methyl-1-bromobenzene (15.0 g).
Quantity
10.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

Hydrobromic acid (48% wt. in water, 120 ml) is added dropwise to a suspension of 3-amino-4′-chloro-4-methylbiphenyl (21 g, 0.09 mol) in water (80 ml), and the mixture stirred until the solid is dissolved. The mixture is cooled to −5° C. and a solution of sodium nitrite (10.12 g, 0.14 mol) in water (50 ml) is added dropwise, maintaining the temperature at 0-5° C. The reaction mixture is stirred for 1 hour, then added to a pre-cooled solution of cuprous bromide (17.9 g, 0.12 mol) in hydrobromic acid (48% wt. in water, 120 ml) at 0° C. The reaction mixture is stirred and allowed to warm to room temperature overnight. The mixture is extracted with ethyl acetate, and the organic extracts are combined, dried over anhydrous sodium sulfate, filtered and the filtrate concentrated in vacuo. The residue is further purified by column chromatography on silica gel, eluting with 2% ethyl acetate in hexane to give 3-bromo-4′-chloro-4-methylbiphenyl (15.0 g).
Quantity
10.12 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
[Compound]
Name
cuprous bromide
Quantity
17.9 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Two
Quantity
21 g
Type
reactant
Reaction Step Three
Quantity
120 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

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